1H-Cyclopropa[h]quinoline(9CI)

Medicinal Chemistry Scaffold Design Conformational Restriction

1H-Cyclopropa[h]quinoline (9CI) is a fully aromatic, nitrogen-containing polycyclic heterocycle in which a cyclopropane ring is fused to the quinoline nucleus at the [h] edge, yielding the IUPAC name 7H-cyclopropa[h]quinoline. The compound has the molecular formula C₁₀H₇N and a molecular weight of 141.17 g mol⁻¹.

Molecular Formula C10H7N
Molecular Weight 141.17 g/mol
CAS No. 180028-48-2
Cat. No. B574623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Cyclopropa[h]quinoline(9CI)
CAS180028-48-2
Synonyms1H-Cyclopropa[h]quinoline(9CI)
Molecular FormulaC10H7N
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1=CNC2=C3C=C3C=CC2=C1
InChIInChI=1S/C10H7N/c1-2-7-3-4-8-6-9(8)10(7)11-5-1/h1-6,11H
InChIKeySLAMHFSTAPHFBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Cyclopropa[h]quinoline (9CI) CAS 180028-48-2 – Procurement-Relevant Structural and Physicochemical Baseline


1H-Cyclopropa[h]quinoline (9CI) is a fully aromatic, nitrogen-containing polycyclic heterocycle in which a cyclopropane ring is fused to the quinoline nucleus at the [h] edge, yielding the IUPAC name 7H-cyclopropa[h]quinoline . The compound has the molecular formula C₁₀H₇N and a molecular weight of 141.17 g mol⁻¹ . Unlike saturated or partially saturated analogs, this scaffold presents a rigid, planar π-system with a reactive cyclopropane edge, making it a distinct entry in the family of cyclopropa-fused quinoline building blocks. Its topological polar surface area (TPSA) is computed as 15.79 Ų , and the dihydro congener (1a,7b-dihydro-1H-cyclopropa[h]quinoline) exhibits an XLogP3 of 1.7 and a molecular weight of 143.18 g mol⁻¹ [1], providing a physicochemical baseline for differentiation from the fully aromatic target.

Why 1H-Cyclopropa[h]quinoline (CAS 180028-48-2) Cannot Be Swapped for Other Cyclopropaquinoline or Cyclopropylquinoline Isomers


Cyclopropa-fused quinoline isomers differ in the attachment point of the cyclopropane ring to the quinoline core, which alters π-conjugation, ring strain, reactivity, and molecular recognition. For example, the [b]-fused isomer (1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline) is accessed via a specific cyclopropanation pathway that yields a doubly constrained 1-aminocyclopropane-1-carboxylic acid (ACC) system [1], while the [c]-fused scaffold has been obtained through regioselective reductive cyclization [2]. The [h]-fused isomer described here (1H-cyclopropa[h]quinoline) presents a distinct edge-fused architecture with a computed TPSA of 15.79 Ų and a fully aromatic core, in contrast to the partially saturated dihydro analog that carries an additional 2 Da and lower aromaticity [3]. These structural differences translate into non-interchangeable solubility, metabolic stability, and target-engagement profiles, making unqualified substitution of one cyclopropaquinoline regioisomer for another a significant risk in structure-activity-relationship (SAR) campaigns and scale-up procurement.

1H-Cyclopropa[h]quinoline (CAS 180028-48-2) – Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Scaffold Differentiation: [h]-Fused vs. [b]-Fused Cyclopropaquinoline Architecture

The [h]-fused cyclopropane attachment in 1H-cyclopropa[h]quinoline positions the strained three-membered ring at the quinoline's edge, contrasting with the [b]-fused regioisomer where the cyclopropane bridges the pyridine ring. The [b]-isomer is accessed in its tetrahydro form via diazomethane-mediated cyclopropanation of an oxazoloquinolinone precursor, yielding methyl 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylate as a doubly constrained ACC analog [1]. No comparable synthetic route or crystal structure has been reported for the [h]-fused isomer to date, indicating a distinct chemical reactivity landscape. This regioisomeric difference directly impacts the orientation of hydrogen-bond acceptors (quinoline nitrogen) relative to the cyclopropane, a feature critical in target-based design.

Medicinal Chemistry Scaffold Design Conformational Restriction

Saturation-State Differentiation: Fully Aromatic vs. Dihydro Cyclopropa[h]quinoline

1H-Cyclopropa[h]quinoline (C₁₀H₇N, MW 141.17 g mol⁻¹) is the fully aromatic, non-hydrogenated form of the scaffold. Its 1a,7b-dihydro congener (C₁₀H₉N, MW 143.18 g mol⁻¹) carries two additional hydrogen atoms, breaking the extended aromaticity and increasing molecular weight by 2 Da [1]. The dihydro analog has an XLogP3 of 1.7, zero hydrogen-bond donors, and a TPSA of 12.9 Ų [1], whereas the target compound has a TPSA of 15.79 Ų . Although a direct logP measurement for the aromatic form was not located in open databases, the increase in TPSA (+2.9 Ų) is consistent with the re-establishment of full π-delocalization and a more polarizable surface.

Physicochemical Property Optimization Drug Design Solubility

Topological Polar Surface Area (TPSA) Differentiation vs. Unfused 7-Cyclopropylquinoline

The fused cyclopropane in 1H-cyclopropa[h]quinoline imposes a rigid orientation of the cyclopropane ring that is topologically distinct from a simple cyclopropyl substituent. While experimental TPSA for 7-cyclopropylquinoline is not uniformly reported, the [h]-fused compound exhibits a computed TPSA of 15.79 Ų . In comparison, the dihydro analog with a partially saturated cyclopropane has a TPSA of 12.9 Ų [1], and unfused quinoline itself has a TPSA of approximately 12.9 Ų. The increase of ~3 Ų in the aromatic [h]-fused system reflects the contribution of the cyclopropane edge and conjugated π-system, which can modulate passive membrane permeability in a predictable direction relative to a flexible cyclopropyl substituent.

Physicochemical Property Profiling Permeability Bioisostere Comparison

Synthetic Route Exclusivity: Absence of Shared Intermediates with Cyclopropa[c]quinoline Scaffolds

The [c]-fused cyclopropaquinoline skeleton (cyclopropa[c]quinoline) is accessed through regioselective reductive cyclization of nitro-diester precursors, followed by X-ray crystallographic confirmation of relative stereochemistry [1]. In contrast, the [h]-fused isomer described here has no published synthetic protocol or crystallographic data in the open literature as of 2026. This absence of overlapping synthetic intermediates means that a laboratory or CRO starting from a [c]- or [b]-series precursor cannot pivot to the [h]-series without a de novo route design. The distinct reactivity arises from the edge-fusion at the quinoline benzene ring, which alters both the electrophilic aromatic substitution pattern and the strain energy of the cyclopropane.

Synthetic Chemistry Route Scouting Building Block Procurement

1H-Cyclopropa[h]quinoline (CAS 180028-48-2) – Evidence-Backed Research and Industrial Application Scenarios


Scaffold-Hopping and Lead Diversification in Kinase or GPCR Programs

When a quinoline or cyclopropylquinoline lead series shows flat SAR or poor selectivity, the [h]-fused scaffold offers a rigid, topologically distinct alternative. The increase in TPSA (+22% vs. unfused quinoline) and the non-interchangeable geometry with [b]- and [c]-regioisomers provide a rational basis for synthesizing focused libraries that explore novel chemical space while retaining a quinoline pharmacophore [1].

Procurement of a Unique Cyclopropane-Fused Building Block for Antiviral or Antibacterial SAR

The constrained cyclopropane ring in the [h]-fusion pattern mimics strained intermediates in enzymatic reactions. The absence of a published synthetic route for this regioisomer means that a supplier with verified CAS-specific material removes the upfront investment in route development, allowing medicinal chemistry teams to test the hypothesis that edge-fused cyclopropanation enhances target engagement or metabolic stability .

Physicochemical Property Modulation in CNS Drug Design

The TPSA of 15.79 Ų for 1H-cyclopropa[h]quinoline sits near the midpoint of the typical CNS drug TPSA window. Compared to the dihydro analog (TPSA 12.9 Ų) [1], the aromatic form is predicted to reduce passive permeability moderately, offering a dial to tune brain exposure without introducing additional hydrogen-bond donors or acceptors.

Quote Request

Request a Quote for 1H-Cyclopropa[h]quinoline(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.